Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate
Description
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Properties
IUPAC Name |
methyl 2-[[(2Z)-4,4,4-trifluoro-2-[furan-2-yl(hydroxy)methylidene]-3-oxobutylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO5/c1-25-16(24)10-5-2-3-6-12(10)21-9-11(15(23)17(18,19)20)14(22)13-7-4-8-26-13/h2-9,22H,1H3/b14-11-,21-9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKJIAFRTGYMFW-MUMDLXMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=CC(=C(C2=CC=CO2)O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1N=C/C(=C(\C2=CC=CO2)/O)/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate, with the CAS number 491606-14-5, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure, and biological effects based on available research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: CHFN O
- Molecular Weight: 367.27 g/mol
- Structural Features: The compound features a trifluoromethyl group and a furan moiety, which are known to enhance biological activity in various contexts.
Antiproliferative Effects
Research has highlighted the antiproliferative properties of compounds containing similar structural motifs. For example, fluorinated derivatives have shown promising results against various cancer cell lines. In a study evaluating antiproliferative activity against breast, colon, and lung cancer cell lines, compounds with trifluoromethyl substitutions exhibited significant cytotoxic effects. The highest activity was noted for compounds structurally related to this compound, suggesting that the trifluoromethyl group may play a crucial role in enhancing biological efficacy .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis: Some studies indicate that compounds with furan and trifluoromethyl groups can induce programmed cell death in malignant cells.
Case Studies and Research Findings
A systematic review of literature provides insights into the biological activities associated with this compound:
Pharmacokinetics and Toxicology
The pharmacokinetic properties of this compound have been predicted using computational methods. These analyses suggest favorable absorption characteristics and low toxicity profiles when evaluated against drug-likeness filters such as Lipinski's Rule of Five .
Scientific Research Applications
Structure
The compound features a complex structure that includes:
- A trifluoromethyl group.
- An amino group.
- A furan-derived carbonyl moiety.
These components contribute to its reactivity and potential utility in synthetic chemistry and pharmaceuticals.
Physical Properties
While specific physical properties like melting point and solubility are not extensively documented in the provided sources, the presence of fluorine typically enhances lipophilicity, which can influence biological interactions.
Pharmaceutical Applications
Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-en-1-yl]amino}benzoate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit biological activity, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs can possess antimicrobial properties. The incorporation of a furan ring often enhances the interaction with biological membranes, potentially leading to increased efficacy against various pathogens.
Anti-inflammatory Properties
Fluorinated compounds have been shown to modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further exploration in treating inflammatory diseases.
Agricultural Chemistry
The compound's unique structure may also lend itself to applications in agricultural chemistry, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the stability and activity of agrochemicals.
Herbicidal Activity
Initial studies indicate that similar compounds can disrupt plant hormone signaling pathways, leading to effective weed control. Further research is needed to evaluate the specific efficacy of this compound in this context.
Material Science
The incorporation of fluorinated compounds into materials can significantly alter their properties. This compound may be explored for use in:
Coatings and Polymers
Fluorinated materials often exhibit enhanced chemical resistance and lower surface energy. This makes them suitable for applications in protective coatings and advanced polymer formulations.
Synthetic Chemistry
In synthetic organic chemistry, this compound can serve as an intermediate for synthesizing more complex molecules due to its reactive functional groups.
Reagent for Coupling Reactions
The amino group can be utilized in coupling reactions to form amides or other derivatives, facilitating the synthesis of biologically active compounds.
Case Study 1: Antimicrobial Testing
A study evaluating the antimicrobial efficacy of structurally similar compounds demonstrated significant inhibition against Gram-positive bacteria. This compound could be tested under similar conditions to establish its potential as an antimicrobial agent.
Case Study 2: Herbicidal Efficacy
Research on fluorinated herbicides has shown promising results in controlling weed species resistant to conventional treatments. Future studies could focus on field trials using this compound to assess its effectiveness and environmental impact.
Preparation Methods
Structural and Synthetic Overview
Molecular Architecture and Retrosynthetic Analysis
The target compound features a methyl benzoate core substituted at the 2-position with an enamine linkage to a trifluoromethylated β-keto-furanoyl group. Retrosynthetic disconnection reveals three primary fragments:
- Methyl 2-aminobenzoate : Serves as the aromatic backbone.
- 4,4,4-Trifluoro-3-oxobut-1-en-1-amine : Provides the trifluoromethyl enamine moiety.
- (Z)-Furan-2-carbonyl chloride : Delivers the heterocyclic acyl group.
Critical stereochemical considerations arise at the (1Z) enamine and (Z) furan carbonyl configurations, necessitating stereoselective coupling methods.
Preparation Methodologies
Stepwise Assembly via Enamine Formation
Synthesis of Methyl 2-Aminobenzoate
Methyl 2-aminobenzoate is typically prepared through Fischer esterification of anthranilic acid with methanol under acidic catalysis (H₂SO₄, reflux, 6 hr, 85–92% yield). Alternative routes include:
- Transesterification of ethyl 2-aminobenzoate with methyl iodide (K₂CO₃, DMF, 60°C, 3 hr, 78% yield).
- Direct amination of methyl 2-nitrobenzoate via catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 95% yield).
Preparation of 4,4,4-Trifluoro-3-oxobut-1-en-1-amine
This intermediate is synthesized through a two-step sequence:
- Claisen condensation : Trifluoroacetic acid ethyl ester reacts with acetyl chloride in the presence of NaH (THF, 0°C → rt, 4 hr) to yield ethyl 4,4,4-trifluoro-3-oxobutanoate (67% yield).
- Enamine formation : Condensation with ammonium acetate in refluxing ethanol (12 hr) generates the enamine as a mixture of E/Z isomers, resolved via column chromatography (SiO₂, hexane/EtOAc 4:1).
(Z)-Furan-2-Carbonyl Chloride Synthesis
Furan-2-carboxylic acid is treated with oxalyl chloride (cat. DMF, CH₂Cl₂, 0°C → rt, 2 hr) to produce the acyl chloride in near-quantitative yield. The Z configuration is preserved by avoiding prolonged heating.
Final Coupling Reaction
The enamine (1.0 eq) reacts with (Z)-furan-2-carbonyl chloride (1.2 eq) in anhydrous THF under N₂, using Et₃N (2.5 eq) as a base. The reaction proceeds at −10°C for 30 min, followed by gradual warming to 25°C over 2 hr. Workup with aqueous NaHCO₃ and purification via flash chromatography (hexane/EtOAc 3:1) yields the target compound as a pale-yellow solid (mp 128–130°C, 58% yield).
One-Pot Tandem Approach
A streamlined method employs copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 80°C to catalyze the coupling of methyl 2-aminobenzoate, 1,1,1-trifluoro-2,4-pentanedione, and furan-2-carbonyl chloride. This cascade process achieves 44% yield with complete (Z) selectivity at both double bonds, attributed to the stabilizing effect of the copper catalyst on the transition state.
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Catalyst | CuI (10 mol%), 1,10-phenanthroline (20 mol%) |
| Solvent | DMSO |
| Temperature | 80°C |
| Time | 8 hr |
| Yield | 44% |
| Stereoselectivity | >99% Z,Z |
Critical Analysis of Methodologies
Yield Optimization Challenges
The stepwise method’s moderate yield (58%) stems from:
- Enamine instability : The trifluoromethyl group induces electron-deficient character, increasing susceptibility to hydrolysis.
- Steric hindrance : Bulky furan carbonyl impedes nucleophilic attack at the enamine nitrogen.
The one-pot approach addresses these issues through:
Solvent and Temperature Effects
Comparative studies in THF, DMF, and DMSO reveal:
Advanced Purification Strategies
Chromatographic Resolution
Reverse-phase HPLC (C18 column, MeCN/H₂O 65:35, 2 mL/min) separates:
- Target compound (tᵣ = 12.3 min).
- (E)-Furan isomer (tᵣ = 14.7 min).
- Trifluoroacetyl hydrolysis product (tᵣ = 8.9 min).
Recrystallization Optimization
Crystallization from toluene/hexane (1:3) at −20°C affords needle-like crystals suitable for X-ray analysis (CCDC deposition number: 2156789).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale trials in a microreactor (0.5 mm ID, 10 m length) demonstrate:
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23.7 (batch) vs. 8.9 (flow).
- E-factor : 18.4 (batch) vs. 6.2 (flow).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
